Trans CM-414 is classified as a dual inhibitor, specifically targeting histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play crucial roles in gene expression regulation and signal transduction, respectively. The compound is derived from structure-based design methodologies, aiming to optimize its efficacy and selectivity for therapeutic applications .
Trans CM-414 can be synthesized through various chemical pathways, including:
The synthesis process may involve several steps, including:
Trans CM-414 features a complex molecular structure characterized by:
The molecular formula of trans CM-414 is CHNO, where X, Y, Z, and W represent specific counts of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The detailed structural analysis includes:
Trans CM-414 undergoes several significant chemical reactions:
The inhibition assays typically involve:
The mechanism by which trans CM-414 exerts its biological effects involves:
Experimental data indicate that trans CM-414 enhances synaptic transmission gene sets in neuronal models, suggesting its role in improving cognitive functions .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the purity and structure of trans CM-414.
Trans CM-414 has potential applications in various scientific fields:
The development of Alzheimer’s disease (AD) therapeutics has been marked by a high failure rate (99.6% from 2002–2012), largely attributed to single-target approaches focused predominantly on amyloid-beta (Aβ) pathways [3]. This limitation spurred interest in multi-target strategies addressing AD’s multifactorial pathology. Epigenetic dysregulation (e.g., histone deacetylases, HDACs) and cyclic nucleotide signaling defects (e.g., phosphodiesterases, PDEs) emerged as synergistic targets. HDAC inhibitors (e.g., vorinostat) and PDE5 inhibitors (e.g., tadalafil) showed individual benefits in AD models, but their combination revealed amplified efficacy in rescuing synaptic and cognitive deficits [2] [6]. This validated the dual-inhibition paradigm as a viable systems therapeutics approach for AD.
The synergy between HDAC and PDE5 inhibition hinges on complementary molecular mechanisms:
Table 1: Synergistic Targets of HDAC and PDE5 Inhibition in AD
Target | Role in AD Pathogenesis | Effect of Inhibition |
---|---|---|
Class I HDACs (HDAC1–3) | Repress synaptic gene transcription | Restores histone acetylation; reactivates memory-related genes |
HDAC6 | Promotes tau aggregation; disrupts mitochondrial transport | Reduces tau hyperphosphorylation; improves axonal transport |
PDE5 | Degrades cGMP; suppresses CREB signaling | Elevates cGMP; enhances CREB-driven synaptic plasticity |
CM-414 is a brain-penetrant dual inhibitor designed to concurrently target HDACs (class I/HDAC6) and PDE5 with balanced potency. Its chemical structure merges a hydroxamic acid moiety (for HDAC inhibition) and a pyrazolopyrimidinone core (for PDE5 binding) [2] [7]. Key characteristics include:
Table 2: Key Therapeutic Effects of CM-414 in AD Models
Pathological Marker | Change After CM-414 Treatment | Proposed Mechanism |
---|---|---|
Aβ₄₂ levels | ↓ 45–50% | ↑ Chaperone proteins (Hsp70); ↑ Aβ clearance |
Phospho-tau (Ser396) | ↓ 40% | Inactivation of GSK3β |
Dendritic spine density | ↑ 80% | ↑ Expression of Syt1, Grin1, Bdnf |
Spatial memory deficits | Fully reversed | CREB activation; synaptic gene reprogramming |
CM-414’s fast dissociation kinetics (hydroxamate-based) enable transient target engagement, minimizing cytotoxicity associated with prolonged class I HDAC inhibition [2] [6]. This positions CM-414 as a pioneering chemical probe for validating dual-target strategies and optimizing future AD therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7